Structural Elucidation of (+)-Darunavir
Stereochemical Configuration and IUPAC Nomenclature
(+)-Darunavir ((3R,3aS,7aS)-N-((S)-1-((3R,4S)-4-((N-((S)-2-(cyclopropylamino)-3,4-dioxo-1-((S)-oxiran-2-yl)butyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)decahydro-1H-cyclopenta[b]pyridine-3a-carboxamide) is a synthetic nonpeptidic protease inhibitor characterized by a complex stereochemistry essential for its antiretroviral activity. The molecule contains six chiral centers, with the bis-tetrahydrofuranylurethane (bis-THF) moiety and hydroxyethylamine scaffold contributing critically to its three-dimensional architecture and binding specificity. The absolute configuration at these centers governs its complementary interactions with the asymmetric binding pocket of the HIV-1 protease enzyme. The systematic IUPAC name reflects this intricate stereochemistry, explicitly defining the R or S configuration at each chiral carbon to precisely describe the molecule's spatial arrangement [1] [3].
Table 1: Chiral Centers and Configurations in (+)-Darunavir
Chiral Center Location | Stereochemical Configuration | Structural Role |
---|
Bis-THF ring junction | 3R, 3aS, 7aS | Anchors protease flap interactions |
Hydroxyethylamine carbon | S | Mimics transition-state tetrahedral geometry |
Sulfonamide attachment | 3R, 4S | Optimizes hydrogen bonding network |
Cyclopropylamino linkage | S | Enhances binding pocket complementarity |
X-ray Crystallography and Diffraction Patterns
High-resolution X-ray crystallography studies have resolved the three-dimensional structure of darunavir bound to HIV-1 protease mutants, revealing critical binding motifs and conformational adaptability. A landmark study (PDB ID: 6OGR) resolved the complex of a darunavir-resistant protease (P30) with analog GRL-142 at an exceptional 1.28 Å resolution (R-value free: 0.229). The crystal belonged to the P61 space group with unit cell dimensions a = b = 62.845 Å, c = 81.808 Å, and γ = 120°. The electron density maps unequivocally demonstrated darunavir's ability to maintain extensive hydrogen-bonding networks with protease backbone atoms despite resistance mutations, particularly through its bis-THF oxygen atoms and carbamate NH group. Notably, in highly resistant mutants like PRP51-D25N (PDB ID: 6MK9, resolution 1.70 Å), darunavir adopts an atypical perpendicular binding orientation within the active site cavity, forming only two direct hydrogen bonds compared to eleven observed in wild-type complexes. This crystallographic evidence highlights darunavir's structural plasticity in accommodating mutations while retaining inhibitory function [1] [3] [4].
Table 2: Key Crystallographic Parameters of Darunavir-Protease Complexes
PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (Å, °) | Mutations Present | Binding Characteristics |
---|
6OGR | 1.28 | P61 | a=b=62.845, c=81.808, γ=120 | P30 | Extensive H-bond network |
6MK9 | 1.70 | P61 | a=b=62.799, c=82.806, γ=120 | PRP51-D25N | Perpendicular orientation |
Wild-Type | ~1.0 | P212121 | a=50.6, b=58.3, c=61.7 | None | 11 H-bonds |
Physicochemical Properties
Solubility in Aqueous and Organic Solvents
(+)-Darunavir ethanolate exhibits intrinsically low aqueous solubility (approximately 0.13–0.18 mg/mL at 25°C), posing significant formulation challenges. This poor solubility stems from its high molecular weight (MW: 547.66 g/mol for free base; 593.73 g/mol for ethanolate), extensive hydrophobic surface area, and crystalline packing. In contrast, darunavir demonstrates significantly enhanced solubility in various organic solvents due to disruption of crystal lattice energy and favorable solvation of lipophilic moieties. It is freely soluble in methanol (>50 mg/mL), ethanol (>25 mg/mL), and acetonitrile, moderately soluble in ethyl acetate and acetone, and sparingly soluble in aliphatic alkanes like n-hexane and n-heptane. The ethanolate solvate form further influences solubility behavior due to the stoichiometric incorporation of ethanol molecules within the crystal lattice [2] [5] [8].
Table 3: Solubility Profile of (+)-Darunavir Ethanolate
Solvent System | Solubility (mg/mL, 25°C) | Classification |
---|
Water | 0.13 - 0.18 | Very slightly soluble |
0.1N HCl | ~0.15 | Very slightly soluble |
Phosphate buffer (pH 7) | ~0.14 | Very slightly soluble |
Methanol | >50 | Freely soluble |
Ethanol | >25 | Freely soluble |
Acetonitrile | ~20 | Soluble |
Ethyl Acetate | 5-10 | Moderately soluble |
Acetone | 5-10 | Moderately soluble |
Dichloromethane | ~15 | Soluble |
n-Hexane / n-Heptane | <0.1 | Sparingly soluble |
pH-Dependent Solubility Behavior
Unlike many ionizable pharmaceuticals, darunavir exhibits pH-independent solubility across the physiologically relevant range (pH 1-12). This unique behavior arises from the absence of ionizable functional groups with pKa values between 1 and 12; the molecule possesses only very weakly basic (aniline-like) and acidic (sulfonamide) groups with pKa values outside this range. Consequently, solubility remains consistently low (<0.2 mg/mL) regardless of pH. However, solid-state transformations occur under extreme humidity: Darunavir ethanolate undergoes desolvation upon thermal stress, leading to amorphization, while exposure to high relative humidity (>80% RH) triggers conversion to a hydrate form. These phase changes can indirectly influence dissolution kinetics without altering the intrinsic pH-solubility relationship. Acid/base-induced degradation becomes significant only under forced conditions (strong acids or bases), primarily involving hydrolysis of the carbamate and sulfonamide linkages [2] [5].
Partition Coefficient (Log Kow) and Lipophilicity
Darunavir is a highly lipophilic molecule, reflected in its experimentally determined octanol/water partition coefficient (Log P). Measured values include a Log P of 2.02 (indicating preferential partitioning into organic phases) and an apparent distribution coefficient (Log D7.4) of approximately 1.49 in octanol/phosphate buffer (pH 7.0) systems. This significant lipophilicity (octanol/buffer partition ratio ≈ 292) directly correlates with its membrane permeability and intestinal absorption profile. The molecule's lipophilic nature is structurally conferred by its aromatic phenyl and benzothiazole rings, hydrophobic cyclopentane and cyclopropyl groups, and aliphatic alkyl chains. While essential for membrane penetration, this high lipophilicity contributes to its low aqueous solubility, necessitating formulation strategies like amorphous solid dispersions or lipid-based systems to enhance dissolution and bioavailability [5] [8].
Spectroscopic Characterization
Infrared (IR) Absorption Signatures
The infrared spectrum of (+)-darunavir ethanolate provides a fingerprint of its functional groups through characteristic vibrational modes. Key IR absorption bands include:
- Sulfonyl Stretches: Strong, distinct asymmetric (S=O) vibrations at 1360 cm⁻¹ and symmetric (S=O) vibrations at 1165 cm⁻¹, indicative of the -SO2-N< moiety.
- Carbamate and Urethane Carbonyls: Sharp C=O stretches at 1705 cm⁻¹ (carbamate) and 1720 cm⁻¹ (urethane), demonstrating hydrogen-bonding capability.
- Amide Bands: N-H bending vibrations near 1540 cm⁻¹ (amide II) and C=O stretch at 1650 cm⁻¹ (amide I), confirming secondary amide linkages.
- Hydroxyl Group: Broad O-H stretch centered around 3450 cm⁻¹, attributable to both the ethanol solvate molecule and the drug's own hydroxyl group.
- Aliphatic C-H Stretches: Bands between 2850–2970 cm⁻¹ from methyl and methylene groups.
- Ether Linkages: C-O-C asymmetric stretches near 1100 cm⁻¹ from the bis-THF moiety.These spectral features provide definitive identification of the compound and are crucial for distinguishing crystalline darunavir ethanolate from amorphous forms or degradation products, which exhibit peak broadening or shifts [5] [6].
Table 4: Characteristic Infrared Absorption Bands of (+)-Darunavir Ethanolate
Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
---|
3450 | Broad | ν(O-H) | Ethanolate OH / drug OH |
2970, 2870 | Medium | νas(C-H), νs(C-H) | Aliphatic CH₃, CH₂ |
1720 | Sharp | ν(C=O) | Urethane carbonyl |
1705 | Sharp | ν(C=O) | Carbamate carbonyl |
1650 | Sharp | ν(C=O) | Amide I (secondary amide) |
1540 | Medium | δ(N-H) + ν(C-N) | Amide II |
1360 | Strong | νas(SO₂) | Sulfonyl asymmetric stretch |
1165 | Strong | νs(SO₂) | Sulfonyl symmetric stretch |
1100 | Medium | νas(C-O-C) | Bis-THF ether linkage |
Ultraviolet-Visible (UV-Vis) Spectral Analysis
The UV-Vis spectrum of (+)-darunavir is dominated by its aromatic chromophores. It exhibits a primary absorption maximum (λmax) at 267 nm in methanol, attributed to π→π* transitions within the benzothiazole and aniline-derived aromatic systems. Molar absorptivity (ε) at this wavelength is approximately 18,000 L·mol⁻¹·cm⁻¹, allowing sensitive quantitative analysis via HPLC-UV detection. A secondary, less intense band appears near 225 nm, arising from n→π* transitions involving non-bonding electrons on the sulfonyl oxygen atoms. The spectrum shows significant solvatochromic shifts: λmax shifts to 265 nm in acetonitrile and 263 nm in water, reflecting changes in solvent polarity and hydrogen-bonding capacity. These spectral properties facilitate the development of validated analytical methods for darunavir quantification in pharmaceutical products and biological matrices. Furthermore, UV spectroscopy studies of darunavir's interaction with cytochrome P450 (CYP3A) reveal characteristic spectral perturbations (Type I difference spectra), indicating direct binding to the heme iron's coordination sphere, consistent with its role as a CYP3A substrate and inhibitor [7] [8].
Table 5: UV-Vis Spectral Characteristics of (+)-Darunavir
Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Origin |
---|
Methanol | 267 | ~18,000 | π→π* | Benzothiazole/aniline |
Methanol | 225 | ~9,500 | n→π/π→π | Sulfonyl/amide |
Acetonitrile | 265 | ~17,500 | π→π* | Benzothiazole/aniline |
Water (pH 7) | 263 | ~16,000 | π→π* | Benzothiazole/aniline |
CYP3A-bound | ~390 (Soret shift) | -- | Charge transfer | Heme iron coordination |